4-Methyl-1,3-benzothiazole-2,6-diamine
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds similar to 4-Methyl-1,3-benzothiazole-2,6-diamine, often involves nucleophilic aromatic substitution reactions or cyclization processes. For example, novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles were synthesized from o-methylaniline with various aromatic carbonic acids, confirmed by elemental analyses, NMR, MS, IR spectra, and X-ray crystallography (Dong et al., 2002). These methods highlight the typical pathways for synthesizing benzothiazole derivatives, which can be adapted for the synthesis of 4-Methyl-1,3-benzothiazole-2,6-diamine.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including 4-Methyl-1,3-benzothiazole-2,6-diamine, can be analyzed through techniques such as X-ray crystallography. The structural analysis reveals key features like bond lengths, bond angles, and dihedral angles, providing insights into the compound's molecular geometry. For instance, the structure of similar compounds was determined using X-ray crystallography, offering detailed geometrical data (Aydin et al., 2002).
Chemical Reactions and Properties
Benzothiazole derivatives participate in various chemical reactions, reflecting their reactive nature. For instance, unexpected isomerization of N-Aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(Benzothiazol-2-yl)-2-nitroethene-1,1-diamines has been observed, indicating the dynamic chemistry of benzothiazoles under certain conditions (Argilagos et al., 1997). Such reactions highlight the chemical properties and reactivity of benzothiazole derivatives.
Physical Properties Analysis
The physical properties of benzothiazoles, such as solubility, melting point, and thermal stability, are critical for their application in various domains. For example, the synthesis of polyimides from unsymmetrical diamines containing benzimidazole moieties exhibited excellent thermal stability and good mechanical properties (Sidra et al., 2018), demonstrating the importance of understanding these physical properties.
Chemical Properties Analysis
The chemical properties of 4-Methyl-1,3-benzothiazole-2,6-diamine, such as its reactivity with various reagents, potential for forming derivatives, and involvement in chemical reactions, are fundamental to its application in synthesis and material science. The reactivity of benzothiazoles with amines to form highly sensitive chemiluminescence derivatives for liquid chromatography illustrates the utility of understanding these chemical properties (Yoshida et al., 2001).
Scientific Research Applications
Polymer Development
Novel imide-aryl ether benzothiazole copolymers were developed using diamines containing preformed benzothiazole rings. These copolymers, synthesized from reactions involving benzothiazole, exhibited excellent dimensional and thermal stability, as well as good mechanical properties. Films made from these copolymers showed high modulus and low thermal expansion coefficients, indicating their potential utility in high-performance materials (Hedrick, 1992).
Anticancer Properties
Benzothiazole derivatives, including those involving 4-Methyl-1,3-benzothiazole-2,6-diamine, have shown promising anticancer properties. Research into various benzothiazole compounds has revealed potent inhibitory effects on cancer cell lines, such as breast, ovarian, and renal cancers (Chua et al., 1999), (Havrylyuk et al., 2010).
Synthesis of Biologically Active Compounds
The synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and 6-substituted-N-(4,5-dihydro1H-imidazol-2-yl)-1,3-benzothiazol-2-amines from 2-aminobenzothiazoles has been explored. These compounds exhibited significant antibacterial and entomological activities, demonstrating the broad potential of benzothiazole-based compounds in biological applications (Chaudhary et al., 2011).
Luminescence in Coordination Complexes
Research involving benzothiazole-based tetrathiafulvalene ligands in coordination complexes with lanthanide ions showed that these complexes exhibit luminescence and Single-Molecule Magnet behavior. This property is particularly significant in materials science and could have applications in developing new luminescent materials or molecular magnets (Kishi et al., 2018).
Corrosion Inhibition
2-hydrazino-6-methyl-benzothiazole, a compound related to 4-Methyl-1,3-benzothiazole-2,6-diamine, has been identified as an effective inhibitor for the corrosion of mild steel in acidic solutions. This highlights the potential application of benzothiazole derivatives in industrial contexts, particularly in protecting metals against corrosion (Ajmal et al., 1994).
Safety And Hazards
properties
IUPAC Name |
4-methyl-1,3-benzothiazole-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,9H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQMTKFEAJWGTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354314 |
Source
|
Record name | 4-methyl-1,3-benzothiazole-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,3-benzothiazole-2,6-diamine | |
CAS RN |
314033-52-8 |
Source
|
Record name | 4-methyl-1,3-benzothiazole-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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